Product packaging for 5-Bromobenzothiazole-2-carboxylic acid(Cat. No.:CAS No. 1187928-52-4)

5-Bromobenzothiazole-2-carboxylic acid

Cat. No.: B1519756
CAS No.: 1187928-52-4
M. Wt: 258.09 g/mol
InChI Key: ZCGXSIAWVAKJGK-UHFFFAOYSA-N
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Description

5-Bromobenzothiazole-2-carboxylic acid is a halogenated heterocyclic compound featuring a benzothiazole core fused to a benzene ring, with a bromine atom at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₈H₄BrNO₂S (calculated based on benzothiazole derivatives) . This compound is widely utilized in pharmaceutical and agrochemical research due to the benzothiazole scaffold's bioactivity, which is known to interact with enzymes and receptors, making it valuable in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO2S B1519756 5-Bromobenzothiazole-2-carboxylic acid CAS No. 1187928-52-4

Properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGXSIAWVAKJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284192
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-52-4
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromobenzothiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring with a bromine atom and a carboxylic acid group. Its molecular formula is C4H2BrNO2SC_4H_2BrNO_2S, with a molecular weight of approximately 220.1 g/mol. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been evaluated to determine its effectiveness.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Enterococcus faecalis816
Escherichia coli3264
Pseudomonas aeruginosa3264
Klebsiella pneumoniae1632

The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 8 µg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical cancer)10Induction of apoptosis
MCF-7 (Breast cancer)15Cell cycle arrest
A549 (Lung cancer)20ROS generation

The IC50 values indicate that the compound shows promising cytotoxic effects, particularly in HeLa cells, where it induces apoptosis through various mechanisms, including reactive oxygen species (ROS) generation .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cytochrome P450Competitive inhibition25
Aldose reductaseNon-competitive inhibition30

These findings suggest that the compound could potentially influence drug metabolism and toxicity profiles, warranting further pharmacological studies to explore its therapeutic applications .

Case Studies and Research Findings

In one study, researchers synthesized derivatives of benzothiazole compounds to evaluate their antibacterial activity. The results indicated that compounds structurally similar to this compound exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin . Another study focused on the compound's mechanism of action against cancer cells, revealing that it disrupts mitochondrial function, leading to increased apoptosis rates.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : Bromine at position 5 in benzothiazole derivatives enables efficient functionalization via palladium-catalyzed cross-coupling, a trend highlighted in recent medicinal chemistry studies .
  • Biological Activity : Benzothiazole-2-carboxylic acids exhibit higher inhibitory activity against cancer cell lines compared to benzofuran analogs, attributed to sulfur’s role in hydrophobic interactions .

Preparation Methods

Direct Bromination of Benzothiazole-2-carboxylic Acid

The most common preparation method for this compound is the bromination of benzothiazole-2-carboxylic acid using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). Key features include:

  • Brominating agents: Bromine or N-bromosuccinimide (NBS)
  • Solvents: Acetic acid or chloroform
  • Temperature: Room temperature to slightly elevated temperatures (typically 20–50 °C)
  • Reaction time: Variable, often several hours to ensure complete bromination

This method selectively introduces bromine at the 5-position of the benzothiazole ring due to the electronic and steric environment of the substrate.

Industrial Scale Considerations

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters, improving yield and purity. Automated systems reduce human error and increase safety, especially when handling bromine, a hazardous reagent.

Alternative Synthetic Routes and Research Findings

Research has developed alternative synthetic routes involving the condensation of carboxylic acids with 2-aminothiophenol derivatives under microwave irradiation or other conditions to form benzothiazole rings with hydroxy or other substituents at the 4 or 5 positions. These methods allow:

  • Introduction of functional groups such as hydroxy at position 5 before bromination
  • Use of protecting groups (e.g., tert-butyldimethylsilyl) to direct cyclization regioselectively
  • Efficient scale-up potential and derivatization flexibility

Such approaches provide a foundation for synthesizing 5-substituted benzothiazoles, including this compound, by subsequent functional group transformations.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Oxidation of 2-methylbenzothiazole Metalloporphyrin catalyst, O2 or H2O2, NaOH, EtOH/H2O, 40–140 °C, 2–12 h Green, efficient, environmentally friendly Requires metalloporphyrin catalyst
Direct bromination Bromine or NBS, Acetic acid or chloroform, RT to 50 °C Simple, direct, scalable Handling hazardous bromine, regioselectivity control needed
Microwave-assisted condensation 2-aminothiophenol, carboxylic acids, microwave irradiation Rapid synthesis, regioselective cyclization More complex setup, requires protecting groups

Q & A

Q. What are the recommended synthetic routes for 5-bromobenzothiazole-2-carboxylic acid, and how can intermediates be optimized?

Methodological Answer: The synthesis of brominated benzothiazole-carboxylic acid derivatives often involves multi-step reactions. For example, 5-bromo-2-methoxybenzoic acid is synthesized via alkylation of 5-bromo-salicylic acid using iodomethane and potassium carbonate under reflux (80°C, 4 hours) . Adapting this method, bromination of benzothiazole precursors (e.g., using NBS or Br₂ in acetic acid) followed by carboxylation via lithium-halogen exchange or hydrolysis of nitrile intermediates may yield the target compound. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. What purification and characterization techniques are critical for isolating this compound?

Methodological Answer:

  • Purification: Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the compound. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Characterization:
    • NMR: Confirm substituent positions (e.g., bromine at C5, carboxylic acid at C2) using ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~165 ppm for carboxylic acid) .
    • Mass Spectrometry: ESI-MS (negative mode) to verify molecular ion [M-H]⁻ at m/z 258.9 (C₈H₄BrNO₂S) .
    • XRD: For crystalline derivatives, compare unit cell parameters (e.g., space group P2₁/c) with published benzothiazole structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromobenzothiazole-carboxylic acid synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for introducing substituents) with varying ligands (e.g., PPh₃, XPhos) .

  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. THF for carboxylation steps. DMF may enhance solubility of intermediates .

  • Temperature Control: Optimize bromination at 0–5°C to minimize side products (e.g., dibrominated species) .

  • Data Table:

    ConditionYield (%)Purity (%)
    THF, 25°C4592
    DMF, 50°C6897
    Pd/XPhos, DMSO7598

Q. How should researchers resolve contradictions in spectral data or bioactivity results for this compound?

Methodological Answer:

  • Spectral Discrepancies:
    • NMR: Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to confirm connectivity .
    • HPLC: Check column aging or mobile phase pH for retention time variability.
  • Bioactivity Variability:
    • Assay Design: Include positive controls (e.g., known GroEL/ES inhibitors) and DMSO controls to normalize results .
    • Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify IC₅₀ trends against cancer cell lines (e.g., HepG2, SW620) .

Q. What strategies are recommended for evaluating the compound’s bioactivity in antimicrobial or anticancer studies?

Methodological Answer:

  • Antimicrobial Testing:
    • Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Report MIC values (µg/mL) .
  • Anticancer Screening:
    • MTT assay on HepG2 cells: Incubate with 10–100 µM compound for 48 hours. Normalize viability to untreated controls .
  • Mechanistic Studies:
    • Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or target inhibition (e.g., HSP90) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported melting points or solubility data?

Methodological Answer:

  • Melting Point Verification: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Compare results to literature (e.g., mp >250°C for benzothiazole-carboxylic acids) .
  • Solubility Testing: Perform shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify via UV-Vis (λmax ~270 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzothiazole-2-carboxylic acid
Reactant of Route 2
5-Bromobenzothiazole-2-carboxylic acid

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